N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide (molecular formula: C₁₃H₁₀N₄O₃) is a Schiff base derived from the condensation of pyridine-3-carbohydrazide with 2-nitrobenzaldehyde. The compound features an E-configuration at the imine (C=N) bond, confirmed by its SMILES notation: C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-] . The ortho-nitro group on the phenyl ring introduces steric and electronic effects, influencing its physicochemical and biological properties.
Properties
CAS No. |
114659-72-2 |
|---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-5-3-7-14-8-11)16-15-9-10-4-1-2-6-12(10)17(19)20/h1-9H,(H,16,18)/b15-9+ |
InChI Key |
AZBPLNRNLLASGG-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Schiff bases, including N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide, are recognized for their diverse biological activities. Research indicates that similar compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Antimicrobial Activity
Studies have shown that Schiff bases can possess significant antimicrobial properties. For instance, derivatives of pyridine-based Schiff bases have been evaluated for their activity against various bacterial strains. The specific antimicrobial efficacy of this compound would require empirical testing to establish its potency against pathogens.
Anticancer Potential
Research has highlighted the anticancer potential of Schiff base compounds. A study involving similar pyrazole derivatives demonstrated that modifications to the structure could enhance cytotoxicity against cancer cell lines. The unique nitro substitution in this compound may influence its interaction with cancerous cells, warranting further investigation.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and material science.
Metal Complex Formation
The compound's nitrogen and oxygen donor atoms allow it to coordinate with various metal ions. Studies have indicated that metal complexes formed with Schiff bases can exhibit enhanced stability and catalytic activity compared to their uncoordinated forms.
Material Science
In material science, Schiff bases are often used to develop new materials with specific properties such as conductivity, magnetism, and luminescence.
Synthesis of Functional Materials
This compound can be employed in the synthesis of functional polymers or as a precursor for novel materials with tailored properties for applications in electronics or optics.
Case Studies and Empirical Evidence
The following table summarizes key findings from research studies related to this compound and similar compounds:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound’s biological activity, such as antimicrobial effects, is believed to result from its interaction with cellular components, disrupting essential biological processes .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Pyridine-3-carbohydrazide Derivatives
- Melting Points : The para-nitro and ortho-chloro substituent in compound 10 results in a high melting point (220°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to the target compound .
2.3. Spectroscopic and Crystallographic Comparisons
NMR Data :
- The imine proton (CH=N) in the target compound resonates near δ 8.5–9.0 ppm, consistent with other E-configured Schiff bases (e.g., δ 8.4 ppm in compound 5g from ) .
- The ortho-nitro group deshields adjacent aromatic protons, causing downfield shifts (e.g., δ 7.8–8.2 ppm for H-3 and H-6 on the phenyl ring) .
Crystallography :
- The dihydrate form of N′-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide crystallizes in a monoclinic system (space group P21/c) with a stacked packing arrangement along the a-axis . In contrast, nitro-substituted analogs (e.g., ) exhibit hydrogen-bonded networks due to polar nitro and carbonyl groups .
Key Differentiators of the Target Compound
- Electronic Effects : The nitro group’s strong electron-withdrawing nature polarizes the hydrazide moiety, increasing acidity of the NH proton (pKa ~10–12), which may enhance metal-chelation capacity .
Biological Activity
N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H10N4O3
- IUPAC Name : this compound
- SMILES Notation : [O-]N+=O
- Molecular Weight : 258.25 g/mol
This compound belongs to the class of Schiff bases, which are known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of Schiff base ligands, including derivatives similar to this compound. Research utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that these compounds exhibit significant free radical scavenging activity. For instance, compounds with similar structures have shown IC50 values ranging from 6.12 ppm to lower values depending on the substituents present in the molecule .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of this compound have been investigated through various studies. Similar compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi.
A study on monomeric alkaloids indicated that derivatives with structural similarities demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of nitro groups often enhances the biological activity due to their electron-withdrawing effects.
| Bacterial Strain | MIC Value (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.69 | |
| Escherichia coli | 8.33 | |
| Candida albicans | 16.69 |
Case Studies
-
Antioxidant Evaluation :
A study conducted by El-Gammal et al. focused on the antioxidant activity of Schiff bases derived from hydrazides, showcasing how modifications in structure can lead to enhanced activity compared to standard antioxidants like ascorbic acid . -
Antimicrobial Screening :
Another investigation examined a series of pyridine derivatives for their antimicrobial properties, revealing that those with electron-donating groups exhibited increased antibacterial efficacy against various pathogens . This supports the hypothesis that this compound could possess significant antimicrobial potential owing to its structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
